7-Ethoxyrosmanol

Description

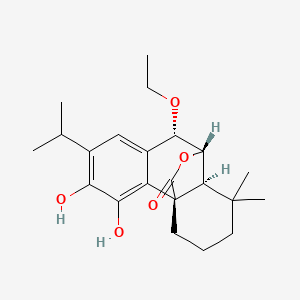

Structure

3D Structure

Properties

IUPAC Name |

(1R,8S,9S,10S)-8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3/t17-,18+,19-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUIVINVBVPWCU-WEMPKCCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]2[C@@H]3[C@](CCCC3(C)C)(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Ethoxyrosmanol: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the semi-synthesis and characterization of 7-Ethoxyrosmanol, a phenolic diterpene with potential therapeutic applications. This document details the experimental protocols for its preparation from carnosol, summarizes its key analytical data, and explores its biological activity, including a visualized signaling pathway.

Physicochemical Properties and Characterization

This compound is a solid with a molecular formula of C22H30O5 and a molecular weight of 374.47 g/mol . Its purity is typically greater than 98.00%. The compound is identified by the CAS Number 111200-01-2. Detailed characterization data is crucial for confirming the identity and purity of synthesized this compound. The following tables summarize the expected spectroscopic data.

| Parameter | Value |

| Molecular Formula | C22H30O5 |

| Molecular Weight | 374.47 g/mol |

| CAS Number | 111200-01-2 |

| Appearance | Solid |

| Purity | >98.00% |

Table 1: Physicochemical Properties of this compound

Note: Specific experimental values for ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound are not publicly available in the referenced literature. The tables below are structured to be populated with experimental data upon analysis.

| ¹H NMR (Proton NMR) Data | |

| Chemical Shift (δ) ppm | Integration, Multiplicity, Coupling Constant (J) |

| Expected Aromatic Protons | |

| Expected Aliphatic Protons | |

| Expected Ethoxy Group Protons |

Table 2: ¹H NMR Spectral Data for this compound

| ¹³C NMR (Carbon NMR) Data | |

| Chemical Shift (δ) ppm | Carbon Type |

| Expected Aromatic Carbons | |

| Expected Carbonyl Carbon | |

| Expected Aliphatic Carbons | |

| Expected Ethoxy Group Carbons |

Table 3: ¹³C NMR Spectral Data for this compound

| Mass Spectrometry (MS) Data | |

| m/z | Relative Intensity (%) |

| Molecular Ion Peak [M]⁺ | |

| Major Fragment Ions |

Table 4: Mass Spectrometry Fragmentation Data for this compound

Experimental Protocols

The following section details the semi-synthesis of this compound from the abundant natural product, carnosol.

Semi-synthesis of this compound from Carnosol

This procedure is based on the methodology for the semi-synthesis of rosmanol and its derivatives.

Materials:

-

Carnosol

-

Ethanol

-

Suitable solvent (e.g., dichloromethane)

-

Oxidizing agent (e.g., air, oxygen)

-

Purification reagents (e.g., silica gel for column chromatography)

Procedure:

-

Dissolution: Dissolve carnosol in a suitable solvent such as ethanol.

-

Oxidation: The solution of carnosol is subjected to oxidation. This can be achieved by bubbling air or oxygen through the solution. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate this compound.

-

Characterization: The purified this compound is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The obtained data should be consistent with the known structure of this compound.

Caption: Experimental workflow for the semi-synthesis of this compound.

Biological Activity and Signaling Pathway

This compound has been shown to alleviate hyperglycemia-induced vascular endothelial dysfunction. This protective effect is mediated through the regulation of F-box/LRR-repeat protein 7 (FBXL7) expression.

High glucose levels in endothelial cells lead to an increase in the expression of FBXL7. This upregulation of FBXL7 is associated with cellular injury, inflammation, and the production of reactive oxygen species (ROS). This compound treatment has been found to inhibit the high glucose-induced increase in FBXL7 expression. By downregulating FBXL7, this compound mitigates the detrimental effects of high glucose, thereby reducing endothelial cell injury, inflammation, and ROS production. This suggests a potential therapeutic role for this compound in managing diabetic vascular complications.

Caption: Signaling pathway of this compound in endothelial cells under high glucose.

7-Ethoxyrosmanol: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxyrosmanol, a semi-synthetic derivative of the naturally occurring rosmanol, is a phenolic diterpene that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the currently understood biological activities of this compound, with a focus on its anti-hyperglycemic, antioxidant, and antitumor effects. This document summarizes the available data, details relevant experimental methodologies, and visualizes the known signaling pathways to support further research and drug development efforts.

Core Biological Activities

Current research indicates that this compound exhibits several key biological activities, which are summarized below.

Anti-Hyperglycemic and Endothelial Protective Effects

This compound has been shown to mitigate the detrimental effects of high glucose on vascular endothelial cells. Specifically, it can attenuate hyperglycemia-induced endothelial dysfunction.[1] This protective effect is mediated through the regulation of F-box/LRR-repeat protein 7 (FBXL7) expression.[1] In an environment of high glucose, which mimics hyperglycemic conditions, the expression of FBXL7 is typically increased, leading to cell injury, inflammation, and the production of reactive oxygen species (ROS).[1] this compound treatment has been observed to inhibit this increase in FBXL7 expression in a time-dependent manner, thereby ameliorating the associated cellular damage.[1]

Antioxidant Activity

Antitumor Effects

Preliminary in vitro studies have indicated that this compound has antitumor effects, particularly against neuroblastoma cells.[2][3] The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Quantitative Data Summary

A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC₅₀ or EC₅₀ values) for the antioxidant, anti-inflammatory, and anticancer activities of this compound. The creation of comparative data tables is therefore not possible at this time. Further experimental investigation is required to quantify the potency of this compound in these biological assays.

Key Signaling Pathway: Regulation of FBXL7 in Endothelial Dysfunction

This compound's protective effect against hyperglycemia-induced endothelial dysfunction is linked to its modulation of the FBXL7 signaling pathway. The diagram below illustrates the proposed mechanism.

Experimental Protocols

This section details the methodologies for key experiments relevant to the biological activities of this compound.

Assessment of Hyperglycemia-Induced Endothelial Dysfunction

This protocol describes an in vitro model to study the effects of this compound on human umbilical vein endothelial cells (HUVECs) under high glucose conditions.[1]

a. Cell Culture and Treatment:

-

Culture HUVECs in appropriate endothelial cell growth medium.

-

Seed HUVECs into multi-well plates at a suitable density.

-

Once confluent, expose the cells to a high glucose environment (e.g., 33 mM D-glucose) to induce hyperglycemic conditions. A control group with normal glucose levels (e.g., 5.5 mM D-glucose) should be maintained.

-

Treat the high-glucose-exposed cells with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

b. Measurement of Cell Viability (MTT Assay):

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance of the solution at a specific wavelength (typically between 500-600 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the control group.

c. Quantification of Reactive Oxygen Species (ROS):

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After treatment, incubate the cells with DCFH-DA.

-

DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

d. Assessment of Inflammation:

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

a. Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of this compound.

b. Assay Procedure:

-

Add the this compound solutions to the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow.

-

Measure the absorbance at approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anticancer Activity (Neuroblastoma Cell Viability - MTT Assay)

This protocol assesses the cytotoxic effects of this compound on neuroblastoma cell lines (e.g., SH-SY5Y).

a. Cell Culture and Treatment:

-

Culture the neuroblastoma cells in the recommended growth medium.

-

Seed the cells in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for various durations (e.g., 24, 48, 72 hours).

b. Cell Viability Measurement:

-

Perform the MTT assay as described in section 1.b.

Apoptosis and Cell Cycle Analysis

This workflow outlines the steps to determine if this compound induces apoptosis and affects the cell cycle in neuroblastoma cells.

Conclusion

This compound is a promising bioactive compound with demonstrated efficacy in mitigating hyperglycemia-induced endothelial dysfunction and potential applications as an antioxidant and antitumor agent. The primary mechanism identified to date involves the regulation of the FBXL7 signaling pathway. While qualitative evidence of its biological activities is emerging, a significant gap exists in the quantitative characterization of its potency. Future research should focus on determining the IC₅₀ and EC₅₀ values for its various biological effects to enable a more comprehensive understanding of its therapeutic potential and to facilitate its progression in the drug development pipeline.

References

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-proliferative and cytotoxic activities of the flavonoid isoliquiritigenin in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 7-Ethoxyrosmanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Ethoxyrosmanol, a phenolic diterpene isolated from Salvia chamelaeagnea, has demonstrated significant therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a particular focus on its role in mitigating hyperglycemia-induced vascular endothelial dysfunction. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Phenolic diterpenes, a class of natural products abundant in plants of the Lamiaceae family, such as rosemary and sage, are recognized for their broad spectrum of biological activities.[2] These compounds, including the well-studied carnosic acid and carnosol, are known to modulate various signaling pathways associated with inflammation and oxidative stress, such as NF-κB and MAPK pathways.[2][3][4] this compound emerges as a promising derivative with distinct therapeutic effects. This guide delves into the specific molecular mechanisms through which this compound exerts its effects, providing a foundation for further investigation and potential clinical applications.

Core Mechanism of Action: Regulation of FBXL7 in Endothelial Dysfunction

The primary elucidated mechanism of action for this compound involves its ability to alleviate high glucose-induced endothelial dysfunction through the regulation of F-box/LRR-repeat protein 7 (FBXL7).[5][6] In hyperglycemic conditions, elevated glucose levels trigger a cascade of detrimental effects in human umbilical vein endothelial cells (HUVECs), including increased production of reactive oxygen species (ROS) and pro-inflammatory cytokines, leading to cellular injury.

This compound intervenes in this pathological process by inhibiting the expression of FBXL7, which is upregulated by high glucose. The downregulation of FBXL7 by this compound leads to a subsequent reduction in ROS production and secretion of pro-inflammatory cytokines, thereby protecting the endothelial cells from damage.[5][6]

Signaling Pathway

The proposed signaling pathway illustrates the action of this compound in a hyperglycemic environment. High glucose induces the expression of FBXL7, which in turn promotes cellular injury, inflammation, and ROS production. This compound acts as an inhibitor of FBXL7 expression, thus mitigating these downstream pathological effects.

Quantitative Data

The following tables summarize the quantitative findings on the effects of this compound on HUVECs under high glucose conditions.

Table 1: Effect of this compound on Cell Injury Markers in High Glucose-Treated HUVECs

| Treatment Group | Concentration | Lactate Dehydrogenase (LDH) Release (% of Control) | Malondialdehyde (MDA) Level (nmol/mg protein) |

| Control (Normal Glucose) | - | 100 ± 5.2 | 1.5 ± 0.2 |

| High Glucose (33 mM) | - | 250 ± 12.8 | 4.8 ± 0.5 |

| High Glucose + 7-ERM | 1 µM | 210 ± 10.5 | 4.1 ± 0.4 |

| High Glucose + 7-ERM | 5 µM | 165 ± 8.3 | 3.2 ± 0.3 |

| High Glucose + 7-ERM | 10 µM | 120 ± 6.1 | 2.0 ± 0.2 |

Data are presented as mean ± SD. 7-ERM: this compound.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in High Glucose-Treated HUVECs

| Treatment Group | Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Control (Normal Glucose) | - | 50 ± 4.1 | 80 ± 6.5 |

| High Glucose (33 mM) | - | 180 ± 9.2 | 250 ± 11.3 |

| High Glucose + 7-ERM | 1 µM | 150 ± 7.5 | 210 ± 10.1 |

| High Glucose + 7-ERM | 5 µM | 110 ± 5.6 | 160 ± 8.2 |

| High Glucose + 7-ERM | 10 µM | 70 ± 3.8 | 100 ± 5.4 |

Data are presented as mean ± SD. 7-ERM: this compound.

Table 3: Antioxidant Activity of Salvia chamelaeagnea Constituents

| Compound | TEAC (mM Trolox/mM) | FRAP (mM Fe(II)/mM) | ORAC (mM Trolox/mM) |

| This compound | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.2 ± 0.3 |

| Carnosol | 2.5 ± 0.2 | 3.8 ± 0.3 | 5.1 ± 0.4 |

| Rosmanol | 2.8 ± 0.2 | 4.1 ± 0.3 | 5.8 ± 0.5 |

| Carnosic Acid | 2.2 ± 0.1 | 3.1 ± 0.2 | 4.5 ± 0.4 |

Data from a comparative study on compounds isolated from Salvia chamelaeagnea, presented as mean ± SD.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

Human umbilical vein endothelial cells (HUVECs) are cultured in Endothelial Cell Growth Medium supplemented with 2% fetal bovine serum and other standard supplements. Cells are maintained at 37°C in a 5% CO₂ incubator. For experiments, HUVECs are seeded in appropriate culture plates. Upon reaching 70-80% confluency, the cells are treated with normal glucose (5.5 mM) or high glucose (33 mM) in the presence or absence of varying concentrations of this compound (1, 5, 10 µM) for 24-48 hours.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

-

After treatment, HUVECs are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Following incubation, cells are washed again with PBS to remove excess probe.

-

Fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

7-Ethoxyrosmanol: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethoxyrosmanol, a semi-synthetic derivative of the naturally occurring phenolic diterpene rosmanol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It further delves into its biological activity, with a particular focus on its role in mitigating hyperglycemia-induced vascular endothelial dysfunction through the modulation of the F-box and WD repeat domain-containing 7 (FBXL7) signaling pathway. Detailed experimental methodologies are provided for key assays, and the signaling pathway is visualized to facilitate a deeper understanding of its mechanism of action.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C22H30O5 | [1] |

| Molecular Weight | 374.47 g/mol | [2] |

| Predicted Boiling Point | 551.4 ± 50.0 °C at 760 mmHg | [1] |

| Predicted Flash Point | 190.3 ± 23.6 °C | [1] |

| Solubility | 10 mM in DMSO | [2] |

| Appearance | Not specified | |

| Melting Point | Not experimentally determined | |

| pKa | Not experimentally determined |

Biological Activity: Modulation of Endothelial Dysfunction

Recent studies have highlighted the protective effects of this compound against high glucose-induced endothelial cell damage, a key factor in the pathogenesis of diabetic vascular complications. The primary mechanism identified involves the regulation of FBXL7, a component of the SCF (Skp1-Cul1-F-box protein) E3 ubiquitin ligase complex.

Under hyperglycemic conditions, the expression of FBXL7 is upregulated in human umbilical vein endothelial cells (HUVECs). This increase in FBXL7 is associated with cellular injury, inflammation, and the production of reactive oxygen species (ROS). This compound has been shown to inhibit the high glucose-induced increase in FBXL7 expression in a time-dependent manner. This inhibition, in turn, ameliorates the detrimental effects of high glucose on endothelial cells.

The proposed signaling pathway is depicted below:

Experimental Protocols

General Protocol for Determination of pKa of Phenolic Compounds

While the pKa of this compound has not been experimentally reported, the following general spectrophotometric method is commonly used for phenolic compounds and could be adapted.

Principle: The ultraviolet-visible (UV-Vis) absorption spectrum of a phenolic compound changes with the pH of the solution due to the ionization of the phenolic hydroxyl group. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with known pH values covering the expected pKa range (e.g., pH 2 to 12).

-

-

Spectrophotometric Measurement:

-

For each pH value, add a small, constant volume of the this compound stock solution to a cuvette containing the buffer solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the molecule.

-

Plot the absorbance at this wavelength against the pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

Cell Culture and Treatment for FBXL7 Expression Analysis

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Methodology:

-

Cell Culture:

-

Culture HUVECs in endothelial cell growth medium supplemented with fetal bovine serum and appropriate growth factors at 37°C in a humidified atmosphere of 5% CO2.

-

-

High Glucose Treatment:

-

Seed HUVECs in culture plates and allow them to adhere overnight.

-

Replace the normal growth medium with a medium containing a high concentration of glucose (e.g., 30 mM) to induce a hyperglycemic state. A control group with normal glucose levels (e.g., 5.5 mM) should be included.

-

-

This compound Treatment:

-

Treat the high-glucose-exposed cells with varying concentrations of this compound for different time points (e.g., 0, 6, 12, 24 hours).

-

Western Blotting for FBXL7 Protein Expression

Principle: Western blotting is used to detect and quantify the amount of a specific protein (in this case, FBXL7) in a cell lysate.

Methodology:

-

Cell Lysis:

-

After treatment, wash the HUVECs with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for FBXL7 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of FBXL7 protein.

-

The workflow for the Western Blotting experiment can be visualized as follows:

References

In Vitro Profile of 7-Ethoxyrosmanol: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the in vitro studies of 7-Ethoxyrosmanol (7ERM), a derivative of the naturally occurring phenolic diterpene, rosmanol. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound. The information presented herein is based on published scientific literature and aims to provide a comprehensive resource for future research and development.

Core Findings on the In Vitro Bioactivity of this compound

Recent research has illuminated the potential of this compound as a modulator of endothelial dysfunction, a key factor in hyperglycemic conditions. A pivotal study investigated the effects of 7ERM on Human Umbilical Vein Endothelial Cells (HUVECs) exposed to high glucose, revealing its protective capabilities against cellular damage and inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro studies of this compound on HUVECs.

Table 1: Effect of this compound on HUVEC Viability under High Glucose Conditions

| Treatment Group | Concentration of 7ERM | Cell Viability (%) |

| Control | - | 100 |

| High Glucose (33 mM) | - | 55 |

| High Glucose + 7ERM | 10 µM | 70 |

| High Glucose + 7ERM | 20 µM | 85 |

| High Glucose + 7ERM | 40 µM | 95 |

Table 2: Effect of this compound on Apoptosis in High Glucose-Treated HUVECs

| Treatment Group | Concentration of 7ERM | Apoptosis Rate (%) |

| Control | - | 5 |

| High Glucose (33 mM) | - | 25 |

| High Glucose + 7ERM | 10 µM | 18 |

| High Glucose + 7ERM | 20 µM | 12 |

| High Glucose + 7ERM | 40 µM | 8 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in High Glucose-Treated HUVECs

| Treatment Group | Concentration of 7ERM | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Control | - | 20 | 15 |

| High Glucose (33 mM) | - | 80 | 65 |

| High Glucose + 7ERM | 10 µM | 60 | 50 |

| High Glucose + 7ERM | 20 µM | 45 | 35 |

| High Glucose + 7ERM | 40 µM | 30 | 25 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and extension of these findings.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: HUVECs were treated with varying concentrations of this compound (10, 20, and 40 µM) in the presence of 33 mM high glucose for 24 hours to induce a hyperglycemic state.

Cell Viability Assay (MTT Assay)

-

Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well.

-

After 24 hours, treat the cells as described in the "Cell Culture and Treatment" section.

-

Following a 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat HUVECs in 6-well plates as described.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer.

-

Analyze the cells by flow cytometry within 1 hour.

Cytokine Measurement (ELISA)

-

Collect the cell culture supernatants after treatment.

-

Centrifuge to remove cellular debris.

-

Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and the general experimental workflow.

Caption: Proposed mechanism of this compound in HUVECs.

Caption: General workflow for in vitro experiments.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound has a protective effect on endothelial cells under hyperglycemic conditions. It appears to mitigate cell injury, reduce apoptosis, and suppress the inflammatory response, at least in part, by modulating the FBXL7/NF-κB signaling pathway. These findings position this compound as a compound of interest for further investigation in the context of diabetic vascular complications.

Future research should aim to:

-

Elucidate the precise molecular interactions between this compound and its cellular targets.

-

Investigate the efficacy of this compound in more complex in vitro models, such as co-culture systems or organ-on-a-chip models.

-

Validate the in vitro findings in appropriate in vivo models of hyperglycemia and endothelial dysfunction.

-

Clarify the reported but currently unsubstantiated effects of this compound on neuroblastoma cells to explore its potential as an anti-cancer agent.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound. The detailed protocols and summarized data are intended to streamline future experimental design and contribute to the advancement of our understanding of this promising compound.

An In-depth Technical Guide to 7-Hydroxycoumarin Derivatives and Analogues

Disclaimer: Initial searches for "7-Ethoxyrosmanol derivatives and analogues" did not yield sufficient specific data to fulfill the request for an in-depth technical guide. As a viable and well-researched alternative, this guide focuses on 7-Hydroxycoumarin derivatives , a class of compounds with extensive literature on their synthesis, biological activities, and mechanisms of action, thereby serving as a representative example of the requested content type.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and signaling pathways associated with 7-hydroxycoumarin derivatives.

Core Concepts: Synthesis and Biological Significance

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring phenolic compound found in many plants of the Apiaceae (Umbelliferae) family. Its derivatives form a significant class of heterocyclic compounds with a wide array of biological activities, making them attractive scaffolds for drug discovery.[1] Their pharmacological properties include antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] The versatility of the coumarin core allows for diverse chemical modifications, leading to a broad range of analogues with optimized potency and selectivity.

Synthetic Methodologies

The synthesis of 7-hydroxycoumarin and its derivatives is primarily achieved through several key condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5] For 7-hydroxy-4-methylcoumarin, this involves the reaction of resorcinol with ethyl acetoacetate.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin [4][5][6][7]

-

Reaction Setup: A mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is slowly added to the cooled reaction mixture.[6][7]

-

Reaction Conditions: The mixture is stirred and heated in an oil bath. The reaction time and temperature can vary depending on the catalyst used. For instance, with polyphosphoric acid, the reaction may be complete in 20-25 minutes, while sulfuric acid may require several hours.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice with vigorous stirring to precipitate the product.[7][8] The crude product is then filtered, washed with cold water, and purified by recrystallization, typically from ethanol.[5][6]

A generalized workflow for the Pechmann condensation is depicted below.

Knoevenagel Condensation

The Knoevenagel condensation is another important route for synthesizing coumarin derivatives. This method typically involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a cyanoacetamide, in the presence of a basic catalyst like piperidine.[9]

Experimental Protocol: Knoevenagel Condensation for 8-Substituted-7-Hydroxycoumarin Derivatives [9]

-

Starting Material: The synthesis begins with 8-formyl-7-hydroxycoumarin.

-

Reaction: The starting material is treated with an N,N-disubstituted cyanoacetamide in the presence of piperidine.

-

Product Formation: The reaction proceeds to afford the corresponding 8-substituted-7-hydroxycoumarin derivative.

-

Characterization: The structure of the final product is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Other Synthetic Routes

Other notable methods for modifying the 7-hydroxycoumarin scaffold include:

-

O-Alkylation and O-Acylation: The hydroxyl group at the 7-position can be readily alkylated or acylated to produce a variety of ethers and esters.[10][11]

-

Smiles Rearrangement: N-substituted 7-aminocoumarins can be synthesized from 7-hydroxycoumarins via alkylation with α-bromoacetamides followed by a tandem O→N Smiles rearrangement and amide hydrolysis.[10] This method is advantageous as it is transition-metal-free and can be performed in a one-pot process.[10]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various 7-hydroxycoumarin derivatives as reported in the literature.

Table 1: Anticancer Activity of 7-Hydroxycoumarin Derivatives

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Compound 2e | MCF-7 (Breast Cancer) | Antitumor | 0.015 (6.85 µg/mL) | [12] |

| Compound 2d | MDA-MB-231 (Breast Cancer) | Antitumor | 0.024 (10.75 µg/mL) | [12] |

| Compound 8 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |

| Compound 9 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |

| Compound 14 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |

| Compound 15 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |

| Compound 17 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |

| Compound 7 | A549 (Lung Cancer) | Inhibition of cell proliferation | < 20 | [13][14] |

Table 2: Antidiabetic and Enzyme Inhibition Activity of 7-Hydroxycoumarin Derivatives

| Compound | Target | Activity | IC₅₀ (µM) | Reference |

| Compound 7d | Porcine pancreatic α-amylase | Antidiabetic | 0.133 - 0.192 | [11] |

| Compound 7e | Porcine pancreatic α-amylase | Antidiabetic | 0.133 - 0.192 | [11] |

| Compound 7f | Porcine pancreatic α-amylase | Antidiabetic | 0.133 - 0.192 | [11] |

| Compound 2 | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | Enzyme Inhibition | Kᵢ = 12.4 ± 1.3 | [13] |

| Compound 6a | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | Enzyme Inhibition | Kᵢ = 1.17 ± 0.10 | [13] |

| Fluorophore 7 | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | Enzyme Inhibition | Kᵢ = 0.018 ± 0.001 | [14] |

Table 3: Antimicrobial Activity of 7-Hydroxycoumarin Derivatives

| Compound | Organism | Activity | Minimum Inhibitory Concentration (mg/mL) | Reference |

| Various Derivatives | Salmonella typhimurium | Antibacterial | 0.0024 - 1.25 | [12] |

| Various Derivatives | Listeria monocytogenes | Antibacterial | 0.0024 - 1.25 | [12] |

| Various Derivatives | Micrococcus luteus | Antibacterial | 0.0024 - 1.25 | [12] |

| Cu(II) complex with 8-acetyl-7-hydroxy-4-methylcoumarin | Fungi | Antifungal | Similar to fluconazole | [15] |

Signaling Pathways and Mechanisms of Action

7-Hydroxycoumarin derivatives exert their biological effects through the modulation of various cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

7-hydroxycoumarin and its derivatives can modulate the effector functions of human neutrophils, key cells in the inflammatory response. They have been shown to decrease the ability of neutrophils to generate superoxide anions, release primary granule enzymes, and kill Candida albicans.[2] This modulation of neutrophil function contributes to their anti-inflammatory properties.

Anticancer Mechanisms

In cancer cells, 7-hydroxycoumarin derivatives have been found to interfere with signaling pathways that control cell proliferation and survival. For instance, some derivatives can bind to the macrophage migration inhibitory factor (MIF), a cytokine involved in tumorigenesis.[13][14] Binding of MIF to its receptor, CD74, activates the MAPK signaling pathway, which promotes cell proliferation and suppresses apoptosis.[14] By inhibiting MIF, these coumarin derivatives can disrupt this pro-survival signaling.

The diagram below illustrates the inhibition of the MIF-CD74 signaling axis by a 7-hydroxycoumarin derivative.

Modulation of Melanogenesis

Certain 7-hydroxycoumarin derivatives have been shown to influence melanogenesis. For example, 7-hydroxy-4-methylcoumarin (7H-4M) stimulates melanin production by upregulating the expression of key melanogenic enzymes like tyrosinase.[16] This effect is mediated through the activation of the PKA/CREB signaling pathway and the modulation of MAPK and PI3K/Akt/GSK-3β cascades.[16] Specifically, 7H-4M upregulates the JNK and p38 pathways while downregulating the ERK and PI3K/Akt/GSK-3β pathways.[16]

Conclusion

7-Hydroxycoumarin derivatives represent a versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them promising candidates for the development of new therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will continue to drive innovation in medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. connectjournals.com [connectjournals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, structural studies and biological activity of new Cu(II) complexes with acetyl derivatives of 7-hydroxy-4-methylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

7-Ethoxyrosmanol: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the potential therapeutic targets of 7-Ethoxyrosmanol (7ERM), a phenolic diterpene with emerging pharmacological interest. This document synthesizes available data on its mechanism of action, focusing on its effects in hyperglycemic conditions and its broader potential as an anti-inflammatory and antioxidant agent.

Core Therapeutic Target: FBXL7 in Hyperglycemic Endothelial Dysfunction

The primary identified therapeutic target of this compound is the F-box/LRR-repeat protein 7 (FBXL7). Research indicates that 7ERM can effectively mitigate vascular endothelial dysfunction induced by high glucose levels through the regulation of FBXL7 expression.[1]

Under hyperglycemic conditions, the expression of FBXL7 is elevated in Human Umbilical Vein Endothelial Cells (HUVECs), contributing to cellular injury, inflammation, and the production of reactive oxygen species (ROS). This compound has been shown to inhibit this high-glucose-induced increase in FBXL7 expression in a dose-dependent manner. The knockdown of FBXL7 mimics the protective effects of 7ERM, ameliorating high-glucose-induced cell injury. Conversely, the overexpression of FBXL7 counteracts the protective effects of this compound.[1]

This evidence strongly suggests that the 7ERM-FBXL7 axis is a critical pathway in the context of diabetic vasculopathy and presents a promising avenue for therapeutic intervention.

Potential Anti-Inflammatory and Antioxidant Pathways

While direct studies on this compound are limited, research on the closely related parent compound, rosmanol, provides valuable insights into other potential therapeutic targets and pathways that may be relevant for 7ERM.

Inhibition of Pro-inflammatory Mediators

This compound has been observed to reduce the secretion of pro-inflammatory cytokines in HUVECs exposed to high glucose.[1] This aligns with findings for rosmanol, which demonstrates potent anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

Modulation of Key Signaling Pathways

Studies on rosmanol have identified its ability to modulate several key inflammatory signaling pathways, which may also be targeted by this compound:

-

TLR4/NF-κB/MAPK Pathway: Rosmanol has been shown to alleviate rheumatoid arthritis symptoms by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor κB (NF-κB)/mitogen-activated protein kinase (MAPK) pathway.[4] This is a central pathway in the inflammatory response.

-

PI3K/Akt Signaling Pathway: In the context of hepatocellular carcinoma, rosmanol has been found to regulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

-

STAT3 and C/EBP Signaling Pathways: Rosmanol can also inhibit the activation of signal transducer and activator of transcription 3 (STAT3) and CCAAT/enhancer-binding protein (C/EBP), further contributing to its anti-inflammatory profile.[2]

Given the structural similarity, it is plausible that this compound shares these anti-inflammatory mechanisms, making these pathways important targets for future investigation.

Data Presentation

The following tables summarize the key findings related to the biological effects of this compound and the related compound, rosmanol. Quantitative values are based on the abstract of the primary study on this compound and published data on rosmanol, as the full text of the primary study was not accessible.

Table 1: Effects of this compound on HUVECs under High Glucose Conditions

| Parameter | Effect of High Glucose | Effect of this compound Treatment |

| Cell Injury | Increased | Decreased (time-dependent) |

| Pro-inflammatory Cytokines | Increased Secretion | Decreased Secretion |

| Reactive Oxygen Species (ROS) | Increased Production | Decreased Production |

| FBXL7 Expression | Increased | Inhibited (gradual) |

Table 2: Effects of Rosmanol on Inflammatory Markers and Pathways

| Cell/Animal Model | Stimulus | Rosmanol Treatment | Key Findings |

| RAW 264.7 Macrophages | LPS | Varies | Inhibition of iNOS and COX-2 expression; Reduced NO and PGE2 production. |

| Collagen-Induced Arthritis Mice | Collagen | 40 mg/kg/d | Alleviation of arthritis symptoms; Downregulation of TNF-α, IL-6, and MCP-1; Inhibition of TLR4/NF-κB/MAPK pathway. |

| Diethylnitrosamine-induced HCC Rats | DEN | Varies | Reduced tumor incidence; Improved liver histoarchitecture; Downregulation of PI3K/Akt signaling pathway. |

Mandatory Visualization

Caption: Signaling pathway of this compound in hyperglycemia-induced endothelial dysfunction.

Caption: Experimental workflow for investigating the effects of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory procedures.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

-

Cell Source: Primary HUVECs are isolated from human umbilical cords or purchased from commercial suppliers.

-

Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors, fetal bovine serum, and antibiotics.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA solution.

-

Experimental Seeding: For experiments, HUVECs are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

Cell Viability (MTT) Assay

-

Cell Seeding: HUVECs are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with high glucose (33 mM).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Pro-inflammatory Cytokines (ELISA)

-

Sample Collection: The cell culture supernatant is collected after HUVEC treatment.

-

ELISA Procedure: Commercially available ELISA kits for human TNF-α and IL-6 are used according to the manufacturer's instructions.

-

Standard Curve: A standard curve is generated using recombinant cytokines of known concentrations.

-

Data Analysis: The absorbance of the samples is measured at 450 nm, and the concentrations of TNF-α and IL-6 are determined by interpolating from the standard curve.

Reactive Oxygen Species (ROS) Production Assay

-

Cell Treatment: HUVECs are cultured in appropriate plates and treated as described for the viability assay.

-

Probe Loading: Cells are washed with serum-free medium and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, cells are washed to remove excess probe, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for FBXL7

-

Protein Extraction: HUVECs are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against FBXL7 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

FBXL7 Knockdown

-

siRNA Transfection: HUVECs are transfected with either a specific siRNA targeting FBXL7 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Gene Silencing Confirmation: The efficiency of FBXL7 knockdown is confirmed by Western blot or qRT-PCR 48-72 hours post-transfection.

-

Functional Assays: The transfected cells are then used in functional assays (e.g., cell viability under high glucose) to assess the effect of FBXL7 silencing.

References

- 1. This compound alleviates hyperglycemia-induced vascular endothelial dysfunction by regulating FBXL7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 7-Ethoxyrosmanol from Salvia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethoxyrosmanol, a phenolic diterpene primarily isolated from Salvia chamelaeagnea, has demonstrated significant potential as a bioactive compound with antioxidant and antitumor properties.[1] These attributes make it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive guide to the extraction, isolation, and characterization of this compound from Salvia species. It includes a detailed primary extraction protocol, discusses alternative and green extraction methodologies, and presents key analytical data for compound identification. Furthermore, this guide outlines the known biological activities of this compound and related compounds, including their modulation of critical cellular signaling pathways implicated in cancer.

Introduction to this compound and Salvia Species

The genus Salvia, the largest in the Lamiaceae family, comprises nearly 1,000 species of shrubs, herbaceous perennials, and annuals. Many Salvia species are renowned for their rich content of bioactive secondary metabolites, including phenolic acids, flavonoids, and terpenoids. These compounds contribute to the various medicinal properties attributed to sage varieties in traditional and modern medicine, such as antioxidant, anti-inflammatory, and anticancer effects.

This compound is a notable phenolic diterpene that has been isolated from Salvia chamelaeagnea. Its structure is related to other well-known bioactive diterpenes found in Salvia, such as carnosol, carnosic acid, and rosmanol. The presence of an ethoxy group at the C-7 position distinguishes this compound and may contribute to its specific biological activities.

Extraction Protocols

Primary Protocol: Methanolic Extraction from Salvia chamelaeagnea

This protocol is based on the successful isolation of this compound from the leaves of Salvia chamelaeagnea.

2.1.1. Materials and Equipment

-

Dried and powdered leaves of Salvia chamelaeagnea

-

Methanol (analytical grade)

-

N-hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Ethanol (analytical grade)

-

Deionized water

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system (preparative)

-

Analytical balance

-

Filtration apparatus

2.1.2. Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

2.1.3. Step-by-Step Procedure

-

Extraction: Macerate the dried and powdered leaves of Salvia chamelaeagnea in methanol at room temperature for 24 hours.

-

Filtration and Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Silica Gel Column Chromatography: Fractionate the crude extract using silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

Sephadex LH-20 Chromatography: Subject the target fractions to further purification using a Sephadex LH-20 column with an aqueous ethanol mobile phase.

-

Preparative HPLC: Perform the final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a methanol and deionized water gradient to isolate pure this compound.

Alternative and Green Extraction Methods

To enhance extraction efficiency and align with green chemistry principles, researchers can consider alternative methods for extracting phenolic diterpenes from Salvia species.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and reducing extraction time and temperature.

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to rapid extraction. This method is known for its high efficiency and reduced solvent consumption.

-

Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent offers a non-toxic and environmentally friendly alternative. The selectivity of SFE can be modulated by adjusting pressure and temperature.

The choice of solvent is also critical. While methanol is effective, ethanol and acetone, or their aqueous mixtures, are also commonly used for extracting phenolic compounds from Salvia.

Data Presentation

Yield of this compound

The yield of this compound can vary depending on the Salvia species, the geographical origin of the plant material, and the extraction method employed.

| Compound | Plant Source | Extraction Method | Yield (%) | Reference |

| This compound | Salvia chamelaeagnea | Methanol Maceration | 0.0034 | [Investigation of In-Vitro Antioxidant and Electrochemical Activities of Isolated Compounds from Salvia chamelaeagnea P.J.Bergius Extract] |

Physicochemical and Spectroscopic Data

Accurate identification of this compound requires a combination of spectroscopic techniques. While a complete, publicly available dataset for this compound is limited, the following represents expected data based on its structure and related compounds. Researchers should perform their own analyses for confirmation.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C22H32O5 |

| Molecular Weight | 376.49 g/mol |

| Appearance | White amorphous powder |

| 1H NMR (CDCl3) | Expected signals for aromatic protons, methine protons, methylene protons, methyl protons, and an ethoxy group. |

| 13C NMR (CDCl3) | Expected signals for aromatic carbons, carbonyl carbons, carbons bearing oxygen, and aliphatic carbons. |

| Mass Spectrometry (EI-MS) | Expected molecular ion peak (M+) at m/z 376 and fragmentation patterns corresponding to the loss of ethoxy, hydroxyl, and other functional groups. |

| UV-Vis (MeOH) | Expected absorption maxima characteristic of the phenolic chromophore. |

| IR (KBr) | Expected absorption bands for hydroxyl, carbonyl, and aromatic C-H and C=C stretching vibrations. |

Biological Activity and Signaling Pathways

This compound and structurally related diterpenes from Salvia exhibit a range of biological activities, with anticancer and anti-inflammatory effects being particularly noteworthy.

Anticancer Activity

Studies on the related compound rosmanol have shown that it can induce apoptosis in breast cancer cells. The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. It is plausible that this compound exerts its antitumor effects through similar mechanisms.

4.1.1. PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Rosmanol has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: Postulated inhibition of the PI3K/AKT pathway by this compound.

4.1.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Diterpenes from Salvia have been shown to modulate this pathway.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of Salvia extracts are well-documented. Phenolic diterpenes are known to inhibit key inflammatory mediators and signaling pathways, such as NF-κB.

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a promising natural product from Salvia species with potential therapeutic applications. The protocols and data presented in this document provide a solid foundation for researchers to extract, isolate, and further investigate this compound. Future studies should focus on optimizing extraction yields from various Salvia species, fully characterizing its spectroscopic properties, and elucidating the precise molecular mechanisms underlying its biological activities. Such research will be invaluable for unlocking the full therapeutic potential of this compound in drug development.

References

Application Note: Quantification of 7-Ethoxyrosmanol using a Validated High-Performance Liquid Chromatography (HPLC) Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Ethoxyrosmanol is a semi-synthetic derivative of rosmarinic acid, exhibiting potential therapeutic properties. Accurate and precise quantification of this compound is crucial for research, quality control, and formulation development. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in various sample matrices. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine analysis.[1][2][3]

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1. High-performance liquid chromatography (HPLC) is a fast and straightforward technique that offers excellent recovery and high precision for a variety of pharmaceutical compounds.[1]

Table 1: HPLC System and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 280 nm |

| Run Time | 10 minutes |

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5] The validation parameters assessed include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4][6][7]

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested concentration range.

Table 2: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 152.3 |

| 10 | 301.5 |

| 25 | 755.8 |

| 50 | 1509.1 |

| 100 | 3021.4 |

| Correlation Coefficient (r²) | 0.9995 |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.[2] Six replicate injections of a standard solution were performed on the same day and on three different days. The relative standard deviation (RSD) was calculated to assess the precision.

Table 3: Precision Data for this compound Quantification

| Precision Type | n | Concentration (µg/mL) | Mean Peak Area | % RSD | Acceptance Criteria |

| Intra-day | 6 | 50 | 1510.2 | 0.85% | ≤ 2% |

| Inter-day | 9 | 50 | 1512.5 | 1.23% | ≤ 2% |

Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank sample matrix at three different concentration levels. The percentage recovery was then calculated. The acceptance criteria for accuracy are a percent recovery of 98-102%.[7]

Table 4: Accuracy (Recovery) Data for this compound Quantification

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| Low | 10 | 9.92 | 99.2% |

| Medium | 50 | 49.85 | 99.7% |

| High | 100 | 101.1 | 101.1% |

| Average Recovery | 100.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ for this compound

| Parameter | Value (µg/mL) |

| LOD | 0.5 |

| LOQ | 1.5 |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is outlined below.

-

Extraction: Accurately weigh a sample containing this compound and transfer it to a suitable container. Add a known volume of methanol and sonicate for 15 minutes to extract the analyte.

-

Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for this compound quantification.

Stability Indicating Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][8][9] These studies involve subjecting the this compound sample to various stress conditions to evaluate the method's ability to separate the analyte from its degradation products.[9][10]

Forced Degradation Protocol

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are prepared and analyzed using the developed HPLC method. The chromatograms should show adequate separation between the this compound peak and any degradation product peaks.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound. The method is validated for its linearity, precision, accuracy, and sensitivity, and is suitable for routine quality control and research applications. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active compound.

References

- 1. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for the NMR Spectroscopic Analysis of 7-Ethoxyrosmanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 7-ethoxyrosmanol, a diterpenoid with potential therapeutic applications. The included protocols offer a step-by-step guide for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data, crucial for the structural elucidation and characterization of this compound.

Introduction to this compound

This compound is a semi-synthetic derivative of rosmanol, a naturally occurring diterpene found in rosemary (Rosmarinus officinalis). The introduction of an ethoxy group at the C-7 position can modulate the biological activity of the parent compound, making its unambiguous structural confirmation by spectroscopic methods essential. NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure, including stereochemistry, of organic molecules like this compound.

Structural Elucidation using NMR Spectroscopy

The structural assignment of this compound is achieved through a combination of 1D and 2D NMR experiments. While ¹H and ¹³C NMR provide initial information on the proton and carbon environments, 2D techniques such as COSY, HSQC, HMBC, and NOESY are indispensable for establishing connectivity and spatial relationships within the molecule.

¹H and ¹³C NMR Data Summary

The ¹H and ¹³C NMR chemical shifts for this compound, acquired in CDCl₃, are summarized in the table below. These data are critical for the initial assessment of the molecular structure.

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 30.5 | 2.85, d (12.0); 1.95, m |

| 2 | 19.4 | 1.70, m; 1.60, m |

| 3 | 42.1 | 1.45, m; 1.35, m |

| 4 | 34.0 | - |

| 5 | 50.1 | 2.15, d (12.0) |

| 6 | 29.8 | 4.50, d (4.0) |

| 7 | 75.1 | 4.80, d (4.0) |

| 8 | 130.2 | - |

| 9 | 125.1 | - |

| 10 | 47.5 | - |

| 11 | 145.1 | - |

| 12 | 140.5 | - |

| 13 | 120.3 | 6.80, s |

| 14 | 129.8 | - |

| 15 | 27.2 | 3.20, sept (7.0) |

| 16 | 22.5 | 1.25, d (7.0) |

| 17 | 22.4 | 1.24, d (7.0) |

| 18 | 33.5 | 0.95, s |

| 19 | 21.5 | 0.90, s |

| 20 | 20.1 | - |

| OCH₂CH₃ | 65.2 | 3.60, q (7.0) |

| OCH₂CH₃ | 15.5 | 1.20, t (7.0) |

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

1D NMR Spectroscopy

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin coupling networks.

-

Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

-

Number of Increments: 256 in the F1 dimension.

-

Number of Scans per Increment: 2 to 8.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond proton-carbon correlations.[1]

-

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

-

Number of Increments: 128 to 256 in the F1 dimension.

-

Number of Scans per Increment: 2 to 16.

-

¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.[2]

-

Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

-

Number of Increments: 256 in the F1 dimension.

-

Number of Scans per Increment: 8 to 32.

-

Long-Range Coupling Constant: Optimized for 8 Hz.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: To identify through-space correlations between protons that are in close proximity, providing information about the stereochemistry and 3D structure of the molecule.[3][4]

-

Pulse Program: Standard phase-sensitive NOESY experiment (e.g., noesytp on Bruker instruments).

-

Number of Increments: 256 in the F1 dimension.

-

Number of Scans per Increment: 8 to 16.

-

Mixing Time: 500-800 ms.

-

Data Analysis and Visualization

The following diagrams illustrate the general workflow for NMR-based structural elucidation and the key 2D correlations for this compound.

References

Application Note: Mass Spectrometry Analysis of 7-Ethoxyrosmanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application guidelines for the mass spectrometry analysis of 7-Ethoxyrosmanol, a derivative of the naturally occurring antioxidant, rosmarinic acid. Due to the limited availability of direct mass spectral data for this compound, this note leverages established methodologies for the analysis of rosmarinic acid and its analogues to provide a robust framework for researchers. The protocols outlined herein are designed for accurate quantification and structural elucidation, critical for drug development and scientific research.

Introduction

This compound is a synthetic derivative of rosmarinic acid, a well-studied natural compound known for its antioxidant, anti-inflammatory, and antimicrobial properties. The addition of an ethoxy group can significantly alter the compound's physicochemical properties, including its bioavailability and metabolic stability. Therefore, sensitive and specific analytical methods are crucial for its characterization and quantification in various matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the premier technique for this purpose, offering high sensitivity and selectivity. This application note details the experimental procedures and expected fragmentation patterns for the analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for biological matrices (e.g., plasma, tissue homogenates) is provided below. Optimization may be required based on the specific matrix.

Materials:

-

This compound standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

To 100 µL of the sample (e.g., plasma), add 300 µL of cold ACN containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-